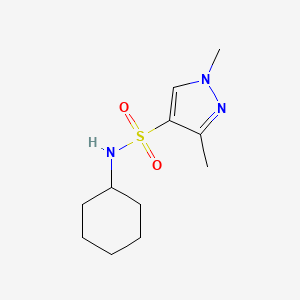![molecular formula C16H23ClN6O3S B10945482 N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10945482.png)
N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a combination of pyrazole and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Chlorination and Alkylation: The pyrazole ring is then chlorinated and alkylated to introduce the 4-chloro-1-ethyl substituent.
Sulfonylation: The sulfonyl group is introduced through the reaction of the pyrazole with a sulfonyl chloride in the presence of a base.
Piperidine Carboxamide Formation: The final step involves the coupling of the sulfonylated pyrazole with a piperidine carboxamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biology: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Exploration of its properties for use in advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N3-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- **N~3~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
- **N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Uniqueness
N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of substituents on the pyrazole and piperidine rings. This unique structure may confer distinct biological activities or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C16H23ClN6O3S |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H23ClN6O3S/c1-3-22-11-14(17)15(20-22)8-18-16(24)12-5-4-6-23(9-12)27(25,26)13-7-19-21(2)10-13/h7,10-12H,3-6,8-9H2,1-2H3,(H,18,24) |
InChI Key |
NLEZWWAKBYHYPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CN(N=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[7-(4-Fluorophenyl)pyrazolo[1,5-A]pyrimidin-2-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B10945417.png)
![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B10945419.png)
![4-methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B10945425.png)
![13-[4-[(2-bromophenoxy)methyl]phenyl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene](/img/structure/B10945435.png)
![2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10945438.png)
![ethyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10945445.png)
![N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10945446.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B10945453.png)
![3-methoxy-2-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B10945455.png)
![4-[({4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10945458.png)

![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10945464.png)
![1'-ethyl-1-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole](/img/structure/B10945478.png)
